2-[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid
Description
Properties
IUPAC Name |
2-(3-butyl-2-butylimino-4-oxo-1,3-thiazolidin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-3-5-7-14-13-15(8-6-4-2)12(18)10(19-13)9-11(16)17/h10H,3-9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWVNHCYOWWPRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C1N(C(=O)C(S1)CC(=O)O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves the condensation of a thiazolidinone derivative with an appropriate acetic acid precursor. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated thiazolidinone derivatives.
Scientific Research Applications
2-[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological molecules.
Comparison with Similar Compounds
Comparison with Similar Thiazolidinone Derivatives
Thiazolidinone derivatives exhibit structural diversity due to variations in substituents on the heterocyclic core, which influence their physicochemical properties and biological activities. Below is a comparative analysis of the target compound with structurally related analogs:
Structural Variations
Physicochemical Properties
Key Research Findings and Trends
Substituent Effects: Aliphatic chains (e.g., butyl in the target compound) enhance lipophilicity but may reduce target specificity compared to aromatic substituents. Electron-deficient aromatic groups (e.g., nitro, chloro) improve antimicrobial activity .
Synthetic Scalability :
- Hydrothermal synthesis (target compound) offers eco-friendly advantages but limits control over purity compared to stepwise organic synthesis .
Biological Potency :
- Halogenated analogs consistently show higher bioactivity, likely due to enhanced membrane permeability and target affinity .
Biological Activity
The compound 2-[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a derivative of thiazolidine, a class of compounds known for their diverse biological activities. This article explores the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is often associated with various biological activities including antimicrobial, anticancer, and enzyme inhibition properties. The structural formula can be represented as follows:
This structure allows for interactions with numerous biological targets, making it a subject of interest in medicinal chemistry.
1. Aldose Reductase Inhibition
Recent studies have highlighted the potential of thiazolidinone derivatives as aldose reductase inhibitors . This enzyme plays a crucial role in diabetic complications by converting glucose into sorbitol. Compounds structurally related to this compound have shown promising inhibitory effects:
- IC50 Values : Certain derivatives exhibit submicromolar IC50 values against aldose reductase (ALR2), indicating potent inhibition compared to the clinically used inhibitor epalrestat .
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Epalrestat | 0.95 | Competitive |
| 2-Ethylthiazolidinone | 0.15 | Mixed-type |
These findings suggest that modifications to the thiazolidinone scaffold can enhance inhibitory potency and selectivity.
2. Anticancer Activity
The cytotoxic effects of thiazolidinone derivatives have been evaluated against various cancer cell lines. For instance, studies indicate that certain derivatives induce apoptosis in leukemia cells:
- Cytotoxicity Assays : Compounds derived from thiazolidinones have shown significant cytotoxicity against HepG2 (liver cancer) and other cell lines, with some exhibiting low nanomolar activity .
3. Antifungal Properties
Thiazolidinone derivatives also demonstrate antifungal activity against several strains of pathogenic fungi. A study reported the synthesis of new compounds based on this scaffold that exhibited effective fungicidal activity:
| Compound | Target Strain | EC50 (µg/mL) |
|---|---|---|
| Compound A | A. solani | 0.85 |
| Compound B | P. lingam | 2.29 |
These results highlight the potential of this compound class in treating fungal infections .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of thiazolidinone derivatives. Key modifications that enhance activity include:
- Alkyl Substituents : The presence of butyl groups has been shown to improve binding affinity to target enzymes.
- Functional Groups : The introduction of electron-withdrawing groups can enhance inhibitory potency against aldose reductase.
Case Studies
- Diabetes Complications : A case study demonstrated that a derivative of thiazolidinone significantly reduced sorbitol accumulation in diabetic rat models, showcasing its potential for managing diabetes-related complications .
- Cancer Therapy : Another study investigated the efficacy of a series of thiazolidinones in inducing apoptosis in drug-resistant cancer cell lines, suggesting their potential role as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
